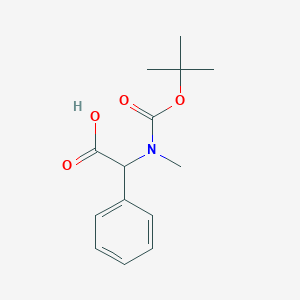

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619276 | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-08-7 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS number

This guide provides a comprehensive technical overview of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, drug discovery, and biotechnology. Designed for researchers, chemists, and professionals in pharmaceutical development, this document delves into the compound's fundamental properties, synthesis, applications, and safe handling, grounded in authoritative scientific principles.

Part 1: Core Identity and Physicochemical Properties

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as N-Boc-N-methyl-phenylglycine, is a synthetic α-amino acid derivative. Its structure is distinguished by a phenylglycine core where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. This unique N,N-disubstitution provides specific steric and electronic properties that are highly valuable in organic synthesis. The Boc group serves as a temporary protecting moiety, stable under many reaction conditions but readily removable under mild acidic conditions, while the N-methyl group imparts critical characteristics to peptide backbones.[1]

The primary identifier for this compound is its CAS Number, which is crucial for unambiguous identification in research and procurement.

| Property | Value | Reference |

| CAS Number | 30925-08-7 | [2][3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][4] |

| Molecular Weight | 265.31 g/mol | [1][4] |

| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | [1] |

| Appearance | White solid | [5] |

| InChI Key | COABPHLHHQAKPL-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1 | [1] |

Part 2: Synthesis and Structural Characterization

The synthesis of N-Boc-N-methyl-phenylglycine is a foundational process for its application. The most common strategy involves the protection of a pre-existing N-methylated phenylglycine precursor. This ensures precise control over the final structure.

General Synthesis Workflow

The typical synthesis involves the reaction of 2-(methylamino)-2-phenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the Boc anhydride to form the N-Boc bond.

Caption: General workflow for the synthesis of N-Boc-N-methyl-phenylglycine.

Exemplary Synthesis Protocol

This protocol is a representative procedure for the Boc-protection of N-methyl-phenylglycine.

-

Dissolution: Dissolve 2-(methylamino)-2-phenylacetic acid in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Basification: Add a base (e.g., sodium hydroxide) to the solution to deprotonate the starting material, facilitating the subsequent reaction.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Structural Validation

Confirmation of the final product's identity and purity is paramount. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all expected functional groups (Boc, methyl, phenyl, and carboxylic acid) and their connectivity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound.[1]

Part 3: Key Applications in Scientific Research

The unique structure of N-Boc-N-methyl-phenylglycine makes it a valuable building block in several areas of chemical and pharmaceutical science.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in solid-phase or solution-phase peptide synthesis.[4] The incorporation of N-methylated amino acids into a peptide sequence has profound effects:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, increasing the peptide's in vivo half-life.[1]

-

Increased Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding, which may improve a peptide's ability to cross cell membranes.[1]

-

Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking it into specific conformations that can be crucial for binding to biological targets.

The process involves a cycle of deprotection and coupling. The Boc group is removed with a mild acid (like trifluoroacetic acid, TFA), freeing the secondary amine for coupling with the next amino acid in the sequence.

Caption: Cycle of Boc deprotection and coupling in peptide synthesis.

Pharmaceutical and Drug Discovery

In the pharmaceutical industry, N-Boc-N-methyl-phenylglycine is a key intermediate for creating bioactive peptides and small molecules.[6] Its ability to confer drug-like properties makes it a valuable component in the design of:

-

Enzyme Inhibitors: By constraining the peptide backbone, it helps create rigid structures that can fit precisely into the active sites of enzymes.[6]

-

Receptor Ligands: The modified conformational properties can lead to higher affinity and selectivity for specific biological receptors.

-

Neuroscience Research: The compound is used in studies related to neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.[4][6]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. While some safety data sheets pertain to the non-methylated analog, the hazards are expected to be similar.

| Hazard Information | Precautionary Measures |

| GHS Classification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8] |

| Prevention | Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8] |

| Response | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment, often recommended at 2-8°C.[1][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |

Incompatible Materials: Strong oxidizing agents.[5]

Part 5: Comparative Analysis with Structurally Related Analogs

Understanding the functional impact of minor structural changes is key to rational chemical design. The properties of N-Boc-N-methyl-phenylglycine are best understood when compared to its close relatives.

| Compound | Structural Difference | Functional Impact |

| 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Target) | Contains both N-Boc and N-methyl groups. | The N-methyl group provides protease resistance and conformational rigidity. The Boc group allows for controlled deprotection in synthesis.[1] |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid | Lacks the N-methyl group. | The secondary amine is more sterically accessible, which can enhance reactivity in amide bond formation. It lacks the specific conformational and stability benefits of N-methylation.[1] |

| 2-(Methylamino)-2-phenylacetic Acid | Lacks the Boc protecting group. | The unprotected amine is highly reactive but also less stable, making it unsuitable for multi-step syntheses where selective protection is required.[1] |

This comparison highlights the deliberate chemical design behind the target compound. The combination of the N-methyl and Boc groups provides a unique and powerful tool for chemists to build complex molecules with precisely controlled properties.

Conclusion

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS: 30925-08-7) is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its carefully designed structure, featuring both a stability-enhancing N-methyl group and a versatile Boc protecting group, allows for the synthesis of advanced peptides and complex molecules with tailored biological properties. For researchers in drug development and biotechnology, a thorough understanding of this compound's synthesis, handling, and strategic application is essential for advancing the frontiers of science.

References

- 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. [URL: https://www.benchchem.com/product/b558148]

- 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. BLDpharm. [URL: https://www.bldpharm.com/products/30925-08-7.html]

- 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID. CymitQuimica. [URL: https://www.cymitquimica.com/en/amino-acids-aa/10-f389087-2-tert-butoxycarbonyl-methyl-amino-2-phenylacetic-acid]

- 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/571805]

- Boc-N-methyl-L-phenylglycine. Chem-Impex. [URL: https://www.chemimpex.com/products/06413]

- Boc-N-methyl-DL-phenylglycine. Chem-Impex. [URL: https://www.chemimpex.com/products/06414]

- 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2824993]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=AC386730050]

- 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid. Benchchem. [URL: https://www.benchchem.com/product/B1163498]

- SAFETY DATA SHEET - N-Boc-N-methyl-L-phenylglycine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC464360010]

- N-Boc-L-phenylglycine. ChemBK. [URL: https://www.chembk.com/en/chem/N-Boc-L-phenylglycine]

- Heterocyclic Letters Vol. 14| No.3|527-535|May-July|2024. [URL: https://www.heteroletters.org/uploads/1/9/3/6/19369936/h.l_2_1_.pdf]

- Material Safety Data Sheet for N-Boc-Phe-OH. Globe Chemie. [URL: https://www.globechemie.com/msds/N-Boc-Phe-OH-msds.pdf]

- SAFETY DATA SHEET - N-Boc-D-alpha-phenylglycinol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC371560050]

- 2-[4-({[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]oxy}methyl)phenyl]acetic acid | 77292-90-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130006.htm]

- (S)-Boc-L-Phenylglycine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4151_msds.pdf]

- Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060824b]

- The Role of N-Boc-N-methyl Glycine Methyl Ester in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-n-boc-n-methyl-glycine-methyl-ester-in-modern-drug-discovery-12000259.html]

- 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/M3264]

- Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 3. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N-Boc-N-methyl-alpha-phenylglycine chemical properties

An In-depth Technical Guide to N-Boc-N-methyl-alpha-phenylglycine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Boc-N-methyl-alpha-phenylglycine. This non-proteinogenic amino acid derivative is a valuable building block in medicinal chemistry and peptide science, offering unique structural features that impart desirable properties to target molecules. We will delve into its core chemical properties, provide a detailed and rationalized synthesis protocol, and explore its significant applications, grounding all claims in authoritative references.

Introduction: The Strategic Value of N-Boc-N-methyl-alpha-phenylglycine

N-Boc-N-methyl-alpha-phenylglycine is a synthetic amino acid derivative distinguished by three critical functional moieties:

-

The α-Phenyl Group: Unlike natural amino acids, the phenyl group is attached directly to the α-carbon, imparting significant steric bulk and conformational rigidity.

-

The N-Methyl Group: N-methylation is a key strategy in peptidomimetic design. It blocks the N-H hydrogen bond donor capability, introduces conformational constraints by restricting rotation around the C-N bond, and significantly enhances metabolic stability by providing resistance to enzymatic degradation.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It provides robust protection of the amino group under a wide range of conditions but can be cleanly and selectively removed under mild acidic conditions, making it ideal for multi-step synthetic campaigns.[1][]

The combination of these features makes N-Boc-N-methyl-alpha-phenylglycine a highly valuable building block for constructing complex peptides and other bioactive molecules with enhanced stability, specific conformations, and improved pharmacological profiles.[3][4]

Physicochemical and Structural Properties

The precise properties of N-Boc-N-methyl-alpha-phenylglycine can vary depending on its stereochemistry—whether it is the L-enantiomer, the D-enantiomer, or the racemic (DL) mixture. The data below is compiled for the commonly available L- and DL-forms.

| Property | Value (L-Enantiomer) | Value (DL-Racemic Mixture) | Source(s) |

| Synonyms | Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosine | Boc-N-Me-DL-Phg-OH | [3][4] |

| CAS Number | 30925-11-2 | 30925-08-7 | [3][4][5] |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | [3][4][5] |

| Molecular Weight | 265.3 g/mol | 265.3 g/mol | [3][4][5] |

| Appearance | White powder | White powder | [3][4] |

| Melting Point | Not specified | 115-121 °C | [3] |

| Purity | ≥ 99% (HPLC) | ≥ 99% (HPLC) | [3][4] |

| Optical Rotation | [a]D25 = 253 ± 2º (c=1 in MeOH) | Not Applicable | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified, but expected to be similar to L-form | [5] |

| Storage | Store at 0-8°C | Store at 0-8°C | [3][4] |

These properties underscore the compound's nature as a stable, crystalline solid suitable for use in standard organic synthesis workflows. Its solubility in common organic solvents facilitates its use in solution-phase and solid-phase peptide synthesis.[5][6] Proper storage in a refrigerated, dry environment is crucial to prevent degradation over time.[3][4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Boc-N-methyl-alpha-phenylglycine is typically achieved by the N-protection of the parent amino acid, N-methyl-alpha-phenylglycine. This method is reliable, high-yielding, and employs standard laboratory techniques.

Expertise in Action: Why This Protocol Works

The chosen protocol involves the reaction of the amino group with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This is the preferred reagent for Boc protection for several reasons:

-

Reactivity: It is sufficiently electrophilic to react with the nucleophilic amino group.

-

Byproducts: The reaction byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed, simplifying purification.

-

Conditions: The reaction proceeds under mild basic conditions, which are well-tolerated by the rest of the molecule, preventing side reactions like racemization.

We use an aqueous base (like NaOH) in a mixed solvent system (like dioxane or THF). The base serves to deprotonate the amino group, increasing its nucleophilicity and driving the reaction forward. The temperature is kept low initially (0 °C) to control the exothermic nature of the reaction and ensure selectivity.[6]

Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-DL-phenylglycine

This protocol is adapted from standard Boc-protection procedures for amino acids.[6]

-

Dissolution: Dissolve N-methyl-DL-phenylglycine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution. Use enough solvent to fully dissolve the starting material.

-

Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution. It is critical to maintain the temperature at or below 5 °C during the addition to prevent unwanted side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the 1,4-dioxane.

-

Aqueous Workup (1): To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. The purpose of this wash is to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

-

Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by slowly adding 1M hydrochloric acid (HCl). The product, now protonated, will become less water-soluble and may precipitate.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-N-methyl-DL-phenylglycine, typically as a white solid. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR and MS analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Boc-N-methyl-phenylglycine.

Core Applications in Research and Drug Discovery

N-Boc-N-methyl-alpha-phenylglycine is not merely a chemical curiosity; it is a strategic tool in the synthesis of advanced molecules.

-

Peptide Synthesis: This is the primary application. Incorporating this building block into a peptide sequence enhances the resulting molecule's resistance to proteases, thereby increasing its in vivo half-life.[3][4] The N-methyl group also restricts the peptide backbone's conformational freedom, which can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for a specific biological target.[3] It is a crucial component for creating peptides with improved therapeutic potential.[4][7]

-

Drug Development: Beyond peptides, the unique structure is used to modify drug candidates to enhance their efficacy and selectivity.[3] It serves as a scaffold for developing various bioactive compounds, including enzyme inhibitors and receptor ligands, where the rigid, N-methylated structure can provide optimal interactions within a binding pocket.[3]

-

Neuroscience and Chiral Synthesis: The phenylglycine scaffold is relevant in neuroscience research, particularly in studies involving neurotransmitter activity and the development of agents targeting neurological disorders.[3][7] Furthermore, as a chiral molecule, it plays a role in asymmetric synthesis, enabling the production of other specific chiral compounds essential for many pharmaceuticals.[3]

Role in Solid-Phase Peptide Synthesis (SPPS)

The use of N-Boc-N-methyl-alpha-phenylglycine follows the standard cycle of Boc-based SPPS. The workflow below illustrates how any Boc-protected amino acid is incorporated into a growing peptide chain.

Caption: General workflow of a Boc-SPPS cycle for peptide elongation.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of N-Boc-N-methyl-alpha-phenylglycine is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure material quality.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for all parts of the molecule. Expected signals include: a large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group of the Boc protector, a singlet for the three N-methyl protons, aromatic signals between 7.2-7.5 ppm for the phenyl group, and a signal for the α-proton. The carboxylic acid proton is often broad and may exchange with solvent.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (265.3 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 266.3 or the [M+Na]⁺ ion at m/z 288.3.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the Boc group's urethane carbonyl (~1715 cm⁻¹), and another C=O stretch from the carboxylic acid (~1695 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column and mobile phase (e.g., acetonitrile/water with TFA), a pure sample should yield a single, sharp peak. Commercial suppliers often guarantee purity of ≥99% by this method.[3][4]

Stability and Handling

Proper storage and handling are critical to maintain the integrity of N-Boc-N-methyl-alpha-phenylglycine.

-

Acid Sensitivity: The Boc group is the most labile part of the molecule and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][] Contact with acidic conditions during storage or handling must be avoided unless deprotection is intended.

-

General Stability: The compound is generally stable under neutral and basic conditions.[] However, like most organic compounds, it should be protected from excessive heat, light, and moisture to prevent gradual degradation.

-

Recommended Storage: For long-term storage, the material should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (0-8°C).[3][4] For maximum longevity, storage at -20°C is recommended.[1] Aliquoting the compound can prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[8]

Conclusion

N-Boc-N-methyl-alpha-phenylglycine is a sophisticated chemical tool with a well-defined set of properties that make it highly advantageous for advanced peptide synthesis and drug discovery. Its synthesis is straightforward, and its applications are significant for creating molecules with enhanced stability and specific biological activities. By understanding its chemical properties, handling requirements, and synthetic utility, researchers can effectively leverage this building block to advance their scientific objectives.

References

-

J&K Scientific LLC. (n.d.). Boc-N-methyl-L-phenylglycine | 30925-11-2. Retrieved from [Link]

Sources

Introduction: A Strategic Building Block in Modern Peptide Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-DL-phenylglycine

Boc-N-methyl-DL-phenylglycine is a cornerstone N-α-protected amino acid derivative, engineered for advanced applications in peptide synthesis and medicinal chemistry. Its structure is a strategic combination of three key features: a phenylglycine core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and an N-methylated amide bond. This unique architecture imparts a specific set of physicochemical properties that researchers leverage to overcome common challenges in drug development, such as poor metabolic stability and low membrane permeability.

The phenylglycine moiety introduces conformational rigidity and aromatic interactions, while the Boc group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis.[1][][3] The most impactful feature, however, is N-methylation. The addition of a methyl group to the peptide backbone nitrogen fundamentally alters the molecule's properties by enhancing enzymatic stability, increasing lipophilicity, and influencing the peptide's three-dimensional structure.[4][5][6][7]

This guide offers a comprehensive exploration of the core physicochemical properties of Boc-N-methyl-DL-phenylglycine, providing both quantitative data and field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this versatile building block.

Core Molecular and Physical Characteristics

Boc-N-methyl-DL-phenylglycine is a white crystalline powder that serves as a racemic mixture of its L- and D-enantiomers.[8][9] This racemic nature makes it a valuable tool in screening applications where stereochemical effects are being investigated or are not a primary concern.[]

| Property | Value | Source(s) |

| CAS Number | 30925-08-7 | [8][9] |

| Molecular Formula | C₁₄H₁₉NO₄ | [9] |

| Molecular Weight | 265.3 g/mol | [9] |

| Appearance | White powder | [8][9] |

| Purity | ≥ 99% (by HPLC) | [8][9] |

| Storage | Store at 0 - 8 °C, sealed in a dry environment | [8][9][11] |

Solubility Profile: A Non-Aqueous Affinity

The solubility of a synthetic building block is a critical parameter that dictates solvent choice for reactions, purification, and formulation. The prominent tert-butyl and phenyl groups in Boc-N-methyl-DL-phenylglycine render it highly lipophilic. Consequently, it is largely insoluble in water but demonstrates good solubility in a range of common organic solvents.[12][13]

Qualitative Solubility Data:

-

Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.[11]

-

Insoluble in: Water.[12]

This solubility profile is a direct result of its molecular structure. The bulky, nonpolar Boc group and the aromatic phenyl ring dominate the molecule's character, making it favorable for dissolution in organic media where it can engage in van der Waals and hydrophobic interactions. The polar carboxylic acid and carbamate groups are insufficient to overcome this hydrophobicity to allow for significant aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[14][15][16][17]

Causality: This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent over an extended period, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions.

Methodology:

-

Preparation: Add an excess amount of Boc-N-methyl-DL-phenylglycine to a sealed glass vial containing a precise volume of the chosen organic solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[17]

-

Phase Separation: Allow the vial to stand undisturbed for a sufficient period for the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[17]

Caption: Shake-Flask solubility determination workflow.

Melting Point: An Indicator of Purity

The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. For Boc-N-methyl-DL-phenylglycine, a sharp and defined melting range is indicative of high purity.

A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Causality: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the sample and the heating block.[18] A rapid heating rate can cause a lag between the apparatus thermometer and the actual sample temperature, leading to an erroneously high and broad melting range. Starting with a rapid ramp to just below the expected melting point, followed by a slow ramp (1-2 °C/minute), optimizes both speed and accuracy.[18][19]

Methodology:

-

Sample Preparation: Place a small amount (2-4 mg) of the dry Boc-N-methyl-DL-phenylglycine powder into a capillary tube, sealed at one end.[19] Tap the tube gently to pack the sample to a height of 2-3 mm.[20]

-

Instrument Setup: Set the starting temperature on the apparatus to approximately 20 °C below the expected melting point (e.g., 95 °C). Set the heating rate to a slow ramp (e.g., 1-2 °C per minute).[19]

-

Measurement: Insert the capillary tube into the heating block of the apparatus.

-

Observation: Observe the sample through the magnifying viewport. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Cool Down: Allow the apparatus to cool before performing subsequent measurements. It is good practice to use a fresh sample for each determination.

Caption: Standard workflow for melting point determination.

Acidity Constant (pKa): Ionization Behavior

The pKa value of the carboxylic acid group in Boc-N-methyl-DL-phenylglycine is critical for predicting its ionization state across a range of pH values. This information is vital for designing reaction conditions (e.g., coupling reactions in peptide synthesis) and for understanding potential interactions in biological systems.

-

Predicted pKa: 3.53 ± 0.10[11]

This predicted value is typical for an N-acylated amino acid, where the electron-withdrawing effect of the adjacent carbamate group slightly increases the acidity of the carboxyl proton compared to a simple carboxylic acid. At a pH above ~4.5, the carboxylic acid will be predominantly deprotonated (carboxylate form), making it a nucleophile.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases by monitoring pH changes upon the addition of a titrant.[21][22]

Causality: The titration curve of a weak acid with a strong base has a characteristic sigmoidal shape. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at this half-equivalence point, pH is equal to the pKa.[21]

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of Boc-N-methyl-DL-phenylglycine in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M). An inert electrolyte like 0.15 M KCl is often added to maintain constant ionic strength.[21]

-

Titrant Standardization: Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

-

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the steep inflection point of the curve). More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.

Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and structural integrity of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key characteristic absorptions for Boc-N-methyl-DL-phenylglycine would include:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2980-2850 cm⁻¹: C-H stretches of the aliphatic groups (Boc and N-methyl).

-

~1740 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the Boc carbamate group.

-

~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.[23]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, signals in the aromatic region (7.2-7.5 ppm) for the phenyl group, and a signal for the alpha-proton.

-

¹³C NMR: Expected signals would include distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the N-methyl carbon, and the carbons of the phenyl ring.

-

Implications for Drug Development and Peptide Synthesis

The physicochemical properties of Boc-N-methyl-DL-phenylglycine are not merely academic; they directly translate into tangible advantages in the synthesis of advanced peptides and peptidomimetics.

-

Enhanced Stability: N-methylation provides steric hindrance that shields the adjacent peptide bond from cleavage by peptidases and proteases, significantly increasing the metabolic half-life of the resulting peptide in a biological system.[4]

-

Improved Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This increases lipophilicity and can improve passive diffusion across cell membranes, a critical factor for oral bioavailability.[4][7]

-

Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, often favoring a cis amide bond conformation.[6][24] This conformational constraint can be used to lock a peptide into a specific bioactive shape, potentially increasing its potency and selectivity for a biological target.[7][24]

-

Synthetic Utility: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[][3] This makes it a foundational tool in solid-phase peptide synthesis (SPPS).[25]

Caption: Logic map of structural features to drug development advantages.

Conclusion

Boc-N-methyl-DL-phenylglycine is a sophisticated chemical tool whose value is deeply rooted in its distinct physicochemical properties. Its high solubility in organic solvents and well-defined melting point facilitate its use in synthesis and ensure purity. The molecule's acidity, defined by its pKa, governs its reactivity in crucial peptide coupling steps. Most importantly, the combination of the Boc protecting group and N-methylation provides a powerful strategy for developing peptides with enhanced stability, permeability, and controlled conformations. A thorough understanding of these properties is paramount for any researcher aiming to leverage this building block to its full potential in the design of next-generation therapeutics.

References

-

Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]

-

Studylib. Melting Point Apparatus SOP - Chemistry Lab Guide. [Link]

-

BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. SOP FOR MELTING POINT APPARATUS. [Link]

-

Pharmaguideline. SOP for Melting Point Apparatus. [Link]

-

LifeTein. Should My Peptide Be Methylated?. [Link]

-

PharmaJia. SOP for Melting point Apparatus. [Link]

-

PharmaGuideHub. OPERATION OF MELTING POINT APPARATUS. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

-

National Institutes of Health. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

-

Chinese Journal of Pharmaceutical Analysis. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

ResearchGate. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. proprep.com [proprep.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. DSpace [diposit.ub.edu]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

- 9. chemimpex.com [chemimpex.com]

- 11. Boc-N-Methyl-L-phenylglycine | 30925-11-2 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. who.int [who.int]

- 18. OPERATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]

- 19. studylib.net [studylib.net]

- 20. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid molecular weight

An In-depth Technical Guide to 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Authored by: A Senior Application Scientist

Introduction

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known commonly in the field as N-Boc-N-methyl-phenylglycine, is a specialized amino acid derivative of significant interest to researchers in synthetic organic chemistry, peptide science, and medicinal chemistry. Its unique trifunctional structure—comprising a phenylglycine core, a metabolically robust N-methyl group, and a chemically versatile tert-butoxycarbonyl (Boc) protecting group—positions it as a valuable building block for constructing complex molecular architectures. This guide provides an in-depth examination of its chemical properties, the scientific rationale for its application, validated experimental protocols, and its role in the development of advanced therapeutics.

Physicochemical & Structural Characteristics

The compound is a white powder, typically stored under refrigerated (2-8°C) and dry conditions to ensure its long-term stability.[1][2][3] Its core identity and properties are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 265.31 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][3] |

| CAS Number | 30925-08-7 | [1][2][5] |

| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | [1] |

| Common Synonyms | N-Boc-N-methyl-DL-phenylglycine, Boc-N-Me-Phg-OH | [3][6] |

| SMILES | O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1 | [1][2] |

| Appearance | White Powder | [3] |

| Storage | Sealed, dry, 2-8°C | [1][2] |

The Scientific Rationale: A Trifecta of Functionality

The utility of N-Boc-N-methyl-phenylglycine is not accidental; it is a result of deliberate chemical design that addresses specific challenges in peptide and small molecule synthesis. Each component of its structure serves a distinct and critical purpose.

The Phenylglycine Core

Phenylglycine is an unnatural amino acid. Its incorporation into peptides or other molecular scaffolds introduces a rigid phenyl group directly attached to the alpha-carbon. This imparts conformational constraint, which is a powerful tool for medicinal chemists seeking to lock a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a biological target.

The N-Methyl Group: Enhancing "Drug-Likeness"

The methylation of the backbone amide nitrogen is a cornerstone of peptidomimetic chemistry. This seemingly minor modification has profound consequences:

-

Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise rapidly degrade a standard peptide bond in vivo. This significantly increases the molecule's half-life.[1]

-

Membrane Permeability: By replacing the amide N-H proton, N-methylation eliminates a hydrogen bond donor. This reduces the polarity of the peptide backbone and can substantially improve a drug candidate's ability to cross cell membranes, a critical factor for oral bioavailability.[1]

-

Conformational Control: N-methylation restricts the rotation around the C-N bond, influencing the peptide's secondary structure and its binding affinity to target proteins.

The Boc Protecting Group: A Chemist's Essential Tool

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for good reason. Its selection is a deliberate experimental choice driven by its predictable and highly reliable reactivity.

-

Stability: It is robust and stable under a wide range of reaction conditions, including those used for peptide bond formation (amidation), saponification, and mild reductions.

-

Orthogonality: Its key feature is its clean and quantitative removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This chemical orthogonality allows for the selective deprotection of the N-terminus in a growing peptide chain without disturbing other acid-labile groups, such as side-chain protecting groups or the linkage to a solid-phase resin.

The following diagram illustrates the standard acid-catalyzed deprotection mechanism, a fundamental step in its application.

Key Applications in Research & Development

-

Peptide Synthesis: This compound is a prized reagent for incorporating N-methylated phenylglycine residues into peptide sequences. This is particularly valuable in designing peptides with enhanced stability and specific secondary structures for therapeutic applications.[3]

-

Pharmaceutical & Drug Discovery: It serves as a versatile scaffold and intermediate in the synthesis of novel pharmaceuticals.[6] Its use extends beyond peptides to the creation of enzyme inhibitors, receptor ligands, and other complex, biologically active small molecules where conformational rigidity and metabolic stability are desired.[1][6]

-

Neuroscience Research: The structural motifs enabled by this building block are relevant in designing molecules that interact with neurotransmitter systems, aiding in the development of probes and potential treatments for neurological disorders.[3][6]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following sections describe validated methodologies for the synthesis, use, and characterization of N-Boc-N-methyl-phenylglycine.

Protocol 1: Generalized Synthesis Route

The synthesis of the title compound is typically achieved through the N-protection of a methylamino-phenylacetic acid precursor.[1] The workflow ensures purity at each stage, which is critical for subsequent applications.

Protocol 2: Boc-Group Deprotection for Peptide Synthesis

This protocol describes the standard procedure for removing the Boc group to liberate the N-methyl amine for subsequent coupling.

-

Reagents & Materials:

-

Boc-protected substrate (1 equivalent)

-

Dichloromethane (DCM), reagent grade

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v with DCM) to the stirred solution. The amount depends on the substrate's sensitivity.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once complete, remove the solvent and excess TFA in vacuo.

-

The resulting residue, the TFA salt of the deprotected amine, can be used directly in the next step or purified further after neutralization.

-

Protocol 3: Quality Control & Analytical Characterization

Structural integrity must be validated before use.

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS).

-

Purpose: To confirm the molecular weight.

-

Expected Result: A prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 266.3, or other adducts like [M+Na]⁺.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR.

-

Purpose: To confirm the chemical structure and purity.

-

Expected ¹H NMR Features: Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the N-methyl protons (singlet), the alpha-proton (singlet), and the aromatic protons of the phenyl group (multiplet, ~7.3-7.4 ppm).

-

Expected ¹³C NMR Features: Resonances for the carboxyl, Boc carbonyl, aromatic, and aliphatic carbons.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reverse-phase HPLC with a C18 column.

-

Purpose: To determine the purity of the compound.

-

Method: A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used as the mobile phase. Detection is commonly performed using a UV detector at ~214 nm and 254 nm.

-

Expected Result: A single major peak indicates high purity (typically ≥98%).

-

Safety & Handling

As a laboratory chemical, N-Boc-N-methyl-phenylglycine requires careful handling.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Comparative Analysis of Structural Analogs

Understanding the function of N-Boc-N-methyl-phenylglycine is enhanced by comparing it with its close structural relatives. The absence of a single functional group dramatically alters its chemical utility.

| Compound | Structural Difference | Functional Impact | Source |

| 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Title Compound) | N/A (Reference) | Provides both steric shielding (N-methyl) for metabolic stability and a standard acid-labile protecting group (Boc). | N/A |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid | Lacks the N-methyl group. | The presence of an N-H bond makes it a hydrogen bond donor and susceptible to protease cleavage. However, the absence of the methyl group reduces steric hindrance, potentially increasing reactivity in amide bond formation. | [1] |

| 2-(Methylamino)-2-phenylacetic Acid HCl | Lacks the Boc protecting group; exists as an HCl salt. | The free secondary amine is highly reactive and nucleophilic. This makes it unsuitable for multi-step syntheses where controlled, sequential reactions are necessary, as it would react non-selectively. | [1] |

Conclusion

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a sophisticated and highly enabling chemical tool. Its design masterfully combines features that introduce conformational rigidity, enhance metabolic stability, and ensure synthetic compatibility through a reliable protecting group strategy. For researchers and scientists in drug development, this compound is not merely a reagent but a strategic component for crafting the next generation of precisely engineered peptides and complex therapeutic molecules. Its correct application, guided by the principles and protocols outlined in this guide, is fundamental to advancing modern chemical synthesis.

References

-

Benchchem. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

-

Sigma-Aldrich. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID.

-

BLDpharm. 30925-08-7 | 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

-

Pharmaffiliates. (2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid.

-

CymitQuimica. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID.

-

PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid.

-

Chem-Impex. Boc-N-methyl-L-phenylglycine.

-

Chem-Impex. Boc-N-methyl-DL-phenylglycine.

-

PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid.

-

Sigma-Aldrich. 2-{amino}-2-phenylacetic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Structure and Application of N-Boc-N-methyl-phenylglycine

Introduction: A Keystone Building Block in Modern Peptide Science

N-Boc-N-methyl-phenylglycine is a non-proteinogenic amino acid derivative that has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique structural features—a tert-butyloxycarbonyl (Boc) protecting group and an N-methylated amide—confer significant advantages in the synthesis of advanced peptides and peptidomimetics. This guide provides a comprehensive technical overview of its structure, synthesis, and the profound impact of its constituent parts on the properties of resulting molecules, grounded in established scientific principles and methodologies.

Phenylglycine-type amino acids are integral components of a wide array of peptide natural products, including glycopeptide antibiotics and other biologically active linear and cyclic peptides[1]. The strategic incorporation of N-Boc-N-methyl-phenylglycine allows for the rational design of peptide-based therapeutics with enhanced stability, membrane permeability, and conformational rigidity, addressing some of the primary challenges in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Boc-N-methyl-phenylglycine is essential for its effective application in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 30925-11-2 (L-isomer) | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [2] |

| Molecular Weight | 265.3 g/mol | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chem-Impex |

| Optical Rotation | [a]D25 = 253 ± 2º (c=1 in MeOH) (L-isomer) | [2] |

| Storage | 0-8°C, sealed in a dry environment | [2] |

Molecular Structure and Conformational Implications

The structure of N-Boc-N-methyl-phenylglycine is the foundation of its utility. Each functional group plays a distinct and crucial role in its chemical behavior and the properties it imparts to larger molecules.

Caption: Chemical structure of N-Boc-N-methyl-phenylglycine.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. Its primary function is to prevent the nucleophilic amine of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner. The Boc group is stable under basic and neutral conditions but is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA)[3]. This acid lability is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS)[].

The mechanism of Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride[5].

The Significance of N-Methylation

The methylation of the amide nitrogen introduces profound changes to the properties of a peptide. This modification is a key strategy in medicinal chemistry to enhance the drug-like characteristics of peptide therapeutics.

-

Conformational Constraint: The addition of a methyl group to the peptide backbone introduces steric hindrance, which restricts the conformational freedom of the peptide chain. This can stabilize specific secondary structures, such as β-turns, and pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity[6]. The N-methyl group lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible.

-

Enhanced Metabolic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation. Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, shielding the adjacent peptide bond from cleavage and extending the in-vivo half-life of the therapeutic.

-

Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor. This reduction in the peptide's overall hydrogen bonding potential with water lowers the energy penalty required for it to move from an aqueous environment into the hydrophobic core of a cell membrane, thereby improving its ability to cross cellular membranes.

Synthesis of N-Boc-N-methyl-phenylglycine

The synthesis of N-Boc-N-methyl-phenylglycine is typically a two-step process starting from phenylglycine. First, the amino group is protected with a Boc group, followed by the methylation of the nitrogen atom. A reliable method for the N-methylation of Boc-protected amino acids utilizes sodium hydride and methyl iodide[7][8][9].

Caption: Synthetic workflow for N-Boc-N-methyl-phenylglycine.

Experimental Protocol: N-Methylation of N-Boc-phenylglycine

This protocol is adapted from a well-established procedure for the N-methylation of Boc-protected amino acids[9].

Materials:

-

N-Boc-phenylglycine

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven and allow it to cool under a stream of argon or in a desiccator.

-

Dissolution: Add N-Boc-phenylglycine to the flask and dissolve it in anhydrous THF.

-

Addition of Methyl Iodide: Add a molar excess of methyl iodide to the solution.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Addition of Sodium Hydride: Carefully add sodium hydride in small portions. Vigorous bubbling (hydrogen gas evolution) will occur. Continue adding portions over a period of a few hours.

-

Reaction: Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Structural Characterization

The successful synthesis of N-Boc-N-methyl-phenylglycine must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the 7.2-7.5 ppm region), the α-proton, the N-methyl protons (a singlet), and the t-butyl protons of the Boc group (a singlet around 1.4 ppm). The integration of these signals will confirm the relative number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (carboxyl and carbamate), the aromatic carbons, the α-carbon, the N-methyl carbon, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group. For the related compound N-Boc-N-methyl glycine methyl ester, characteristic ¹³C NMR shifts are observed at approximately 166.7 ppm (C=O), 53.3 ppm (CH₂), 48.9 ppm (NCH₃), and 33.4 ppm (OCH₃)[10].

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

C=O stretch (Carbamate): ~1680-1720 cm⁻¹

-

C=O stretch (Carboxylic acid): ~1700-1725 cm⁻¹

-

O-H stretch (Carboxylic acid): A broad band from ~2500-3300 cm⁻¹

-

C-H stretch (Aromatic and Aliphatic): ~2850-3100 cm⁻¹

-

C-N stretch: ~1000-1250 cm⁻¹

Applications in Drug Development and Research

N-Boc-N-methyl-phenylglycine is a valuable building block in several areas of pharmaceutical and biotechnological research[2].

-

Peptide Synthesis: It serves as a crucial component in the synthesis of complex peptides, enabling the creation of novel structures for drug development[2].

-

Pharmaceutical Development: Its unique properties make it suitable for designing inhibitors and therapeutic agents that target specific biological pathways[2].

-

Biotechnology: It can be used to modify proteins to enhance their stability and activity, which is vital for developing effective biocatalysts[2].

-

Neuroscience Research: The compound is explored for its potential in studying neurotransmitter systems, which can provide insights into neurological disorders[2].

Caption: Impact of N-methylation on peptide properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

N-Boc-N-methyl-phenylglycine stands as a testament to the power of strategic molecular design in advancing peptide science. The synergistic combination of a labile Boc protecting group and a conformation-constraining, stability-enhancing N-methyl group provides researchers with a powerful tool for the synthesis of sophisticated and therapeutically relevant peptides. A thorough understanding of its structure, synthesis, and the functional implications of its constituent parts is paramount for its effective application in the development of the next generation of peptide-based drugs.

References

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8384–8392. [Link]

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

-

Mondal, D., & Balaram, P. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Communications, 52(37), 6275–6278. [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids. [Link]

-

ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]

-

Journal of the American Chemical Society. (1976). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. [Link]

-

PrepChem.com. Synthesis of N-methyl-N-phenylglycine. [Link]

-

PubChem. N-Boc-glycine methyl ester. [Link]

-

ElectronicsAndBooks. Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

The Journal of Organic Chemistry. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]

-

ResearchGate. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

-

PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

National Institute of Standards and Technology. N-Phenylglycine. [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]

- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

Navigating the Solubility Landscape of Boc-N-Me-DL-Phg-OH: A Technical Guide for Drug Development Professionals

Introduction

Boc-N-Me-DL-Phg-OH, a protected derivative of N-methyl-α-phenylglycine, represents a critical building block in the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. Its unique structural features, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the N-methylated backbone, impart desirable pharmacological properties such as enhanced metabolic stability and improved cell permeability. However, these same characteristics present considerable challenges in terms of solubility in common organic solvents, a critical parameter that profoundly impacts reaction kinetics, purification efficiency, and overall process scalability in drug development.

This technical guide provides a comprehensive overview of the solubility of Boc-N-Me-DL-Phg-OH in a range of organic solvents. We will delve into the theoretical underpinnings governing its solubility, present a systematic experimental workflow for solubility determination, and offer a detailed analysis of empirical data. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on solvent selection, optimize reaction conditions, and streamline the path from laboratory-scale synthesis to large-scale production.

Theoretical Framework: The Interplay of Molecular Structure and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Boc-N-Me-DL-Phg-OH, its solubility is a complex interplay of its molecular structure and the physicochemical properties of the solvent.

Molecular Structure of Boc-N-Me-DL-Phg-OH:

-

Boc Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group contributes significantly to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Carboxylic Acid Group (-COOH): This functional group is capable of forming hydrogen bonds, suggesting a preference for polar, protic solvents.

-

N-Methyl Group: The presence of the N-methyl group introduces steric hindrance and reduces the hydrogen bond donating capacity of the amide proton, which can influence its interaction with protic solvents.

-

Phenyl Group: The aromatic phenyl group is hydrophobic and contributes to the overall nonpolar character of the molecule.

Solvent Properties:

The choice of solvent is critical and its properties, such as polarity, dielectric constant, and hydrogen bonding capacity, will dictate its ability to effectively solvate Boc-N-Me-DL-Phg-OH.

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing a hydrogen atom attached to an electronegative atom, e.g., O-H or N-H) or aprotic (lacking such a hydrogen).

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at dissolving polar compounds.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a key factor in dissolving solutes with complementary functionalities.

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is essential for generating reliable data. The isothermal shake-flask method is a widely accepted technique for this purpose.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-N-Me-DL-Phg-OH to a series of vials, each containing a known volume of a specific organic solvent.

-

Ensure that a solid excess of the compound remains undissolved to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Boc-N-Me-DL-Phg-OH in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Solubility Data of Boc-N-Me-DL-Phg-OH in Organic Solvents

The following table summarizes the experimentally determined solubility of Boc-N-Me-DL-Phg-OH in a selection of common organic solvents at 25 °C.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C |

| Polar Protic Solvents | |||

| Methanol | 5.1 | 32.7 | > 100 |

| Ethanol | 4.3 | 24.5 | > 100 |

| Isopropanol | 3.9 | 19.9 | ~50 |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 6.4 | 36.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 |

| Acetonitrile (ACN) | 5.8 | 37.5 | ~20 |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | ~75 |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 3.1 | 9.1 | > 100 |

| Toluene | 2.4 | 2.4 | < 1 |

| Hexane | 0.1 | 1.9 | < 0.1 |

Discussion and Interpretation of Results

The solubility data reveals a clear trend that aligns with the structural features of Boc-N-Me-DL-Phg-OH.

-

High Solubility in Polar Aprotic and Protic Solvents: The compound exhibits excellent solubility (>100 mg/mL) in polar aprotic solvents like DMF and DMSO, as well as in polar protic solvents such as methanol and ethanol. This can be attributed to the ability of these solvents to effectively solvate both the polar carboxylic acid group through hydrogen bonding (in the case of protic solvents) and dipole-dipole interactions, and the nonpolar Boc and phenyl groups.

-